molecular formula C13H19NO B2707334 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 478048-77-0

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2707334
CAS No.: 478048-77-0
M. Wt: 205.301
InChI Key: KACIGXXYHOZGNQ-UHFFFAOYSA-N
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Description

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine: is a heterocyclic organic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group at the third position and a methyl group at the sixth position on the benzoxazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities. Researchers are exploring its use as a precursor for the synthesis of bioactive molecules that could have therapeutic applications.

Medicine: In medicine, derivatives of this compound are being investigated for their potential as pharmaceutical agents. These derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Industrially, the compound is used in the production of advanced polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials with applications in coatings, adhesives, and composites.

Comparison with Similar Compounds

    3-tert-butyl-6-methyl-2H-1,4-benzoxazine: Similar structure but lacks the dihydro component.

    3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzothiazine: Contains a sulfur atom instead of oxygen in the ring.

    3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazepine: Has an additional carbon in the ring structure.

Uniqueness: 3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

3-tert-butyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-5-6-11-10(7-9)14-12(8-15-11)13(2,3)4/h5-7,12,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACIGXXYHOZGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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